

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-3-methylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3-methylphenol**

Cat. No.: **B031395**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylphenol, also known as 4-bromo-m-cresol, is a substituted aromatic compound with significant applications in organic synthesis.^{[1][2]} Its utility as a precursor and intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals, necessitates a thorough understanding of its physical and chemical characteristics.^[1] This technical guide provides a detailed overview of the core physical properties of **4-Bromo-3-methylphenol**, complete with experimental methodologies and a structural-property relationship analysis.

Core Physical Properties

The fundamental physical characteristics of **4-Bromo-3-methylphenol** are summarized in the table below. These values are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ BrO	[3]
Molecular Weight	187.03 g/mol	[3]
Appearance	White to yellow or brown crystalline powder/solid.	[2]
Melting Point	59-61 °C	[1]
Boiling Point	142-145 °C at 23 mmHg	
Solubility	Soluble in methanol. Slightly soluble in water.	[4]
Density	~1.6 g/cm ³ (estimate)	

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of solid organic compounds like **4-Bromo-3-methylphenol**.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

- Sample Preparation: A small amount of finely powdered, dry **4-Bromo-3-methylphenol** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

Due to its relatively high boiling point, the determination is typically carried out under reduced pressure to prevent decomposition.

Methodology: Distillation

- Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
- Procedure: A sample of **4-Bromo-3-methylphenol** is placed in the round-bottom flask along with boiling chips. The flask is heated gently.
- Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point at the recorded pressure.

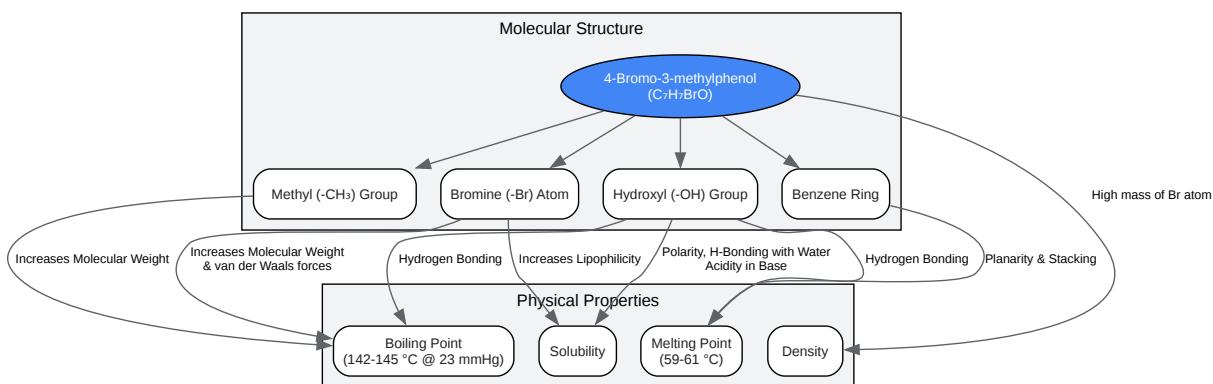
Solubility Assessment

The solubility of a compound provides insights into its polarity and potential for use in various solvent systems.

Methodology: Qualitative Solubility Test

- Procedure: Approximately 0.1 g of **4-Bromo-3-methylphenol** is placed in a test tube.
- Solvent Addition: 3 mL of the solvent (e.g., water, methanol, diethyl ether, 5% NaOH, 5% HCl) is added in portions with agitation.^[5]
- Observation: The compound is classified as soluble if it completely dissolves. The phenolic hydroxyl group is expected to render it soluble in aqueous base (5% NaOH) due to the formation of the corresponding sodium phenoxide salt.

Density Measurement


The density of a solid can be determined using displacement methods.

Methodology: Water Displacement Method

- Mass Measurement: The mass of a sample of **4-Bromo-3-methylphenol** is accurately measured using an analytical balance.
- Volume Measurement: A graduated cylinder is partially filled with a known volume of water. The solid sample is then carefully added to the cylinder, and the new volume is recorded. The difference between the initial and final volumes represents the volume of the solid.
- Calculation: The density is calculated by dividing the mass of the sample by its volume.

Structure-Property Relationships

The physical properties of **4-Bromo-3-methylphenol** are directly influenced by its molecular structure. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Structure-Property Correlation for **4-Bromo-3-methylphenol**

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, the structural features of **4-Bromo-3-methylphenol** give rise to characteristic spectroscopic signals.

- ^1H NMR: Expected signals would include a singlet for the methyl protons, a broad singlet for the hydroxyl proton, and distinct aromatic protons with splitting patterns determined by their positions relative to the substituents.
- ^{13}C NMR: The spectrum would show seven distinct carbon signals, with chemical shifts indicative of the aromatic carbons (some deshielded by the hydroxyl and bromine groups) and the methyl carbon.
- IR Spectroscopy: Key absorption bands would be observed for the O-H stretch of the hydroxyl group (typically a broad band around $3200\text{-}3600\text{ cm}^{-1}$) and C-Br stretching vibrations, in addition to characteristic aromatic C-H and C=C stretching bands.

Conclusion

4-Bromo-3-methylphenol is a valuable building block in organic synthesis. A comprehensive understanding of its physical properties, underpinned by established experimental methodologies, is essential for its effective and safe utilization in research and development. The interplay between its molecular structure and observable physical characteristics provides a clear framework for predicting its behavior in various chemical environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Manufacturers of 4-Bromo-3-methylphenol, 98%, CAS 14472-14-1, B 1279, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [[scribd.com](https://www.scribd.com)]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-3-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031395#4-bromo-3-methylphenol-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com